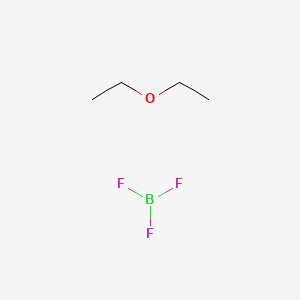

Boron trifluoride etherate

Cat. No. B1144120

Key on ui cas rn:

109-63-7

M. Wt: 141.93

InChI Key:

Attention: For research use only. Not for human or veterinary use.

Patent

US05688968

Procedure details

Step E comprises reduction of the amide carbonyl of compound VI by slowly adding a Lewis acid such as boron trifluoride etherate or aluminum chloride or an anhydrous strong acid such as methanesulfonic acid or trifluoroacetic acid to a stirred slurry of VI and sodium borohydride in dry THF at about -5° C. to about +5° C. followed by stirring about 4 to 6 hours at about -5° to +5° C. followed by 12 to 18 hours at about 25°-40° C. On completion, the reaction mixture is slowly added to cooled dilute acid followed by isolation by standard procedures if desired. As one skilled in the art would appreciate, the above reaction with sodium borohydride in dry THF and an acid such as boron trifluoride etherate or methanesulfonic acid produces borane-tetrahydrofuran in the process of forming compound VII. Alternatively, compound VII can be formed by reducing compound VI with borane-tetrahydrofuran or borane-dimethyl sulfide, without use of the acid.

[Compound]

Name

VI

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

amide carbonyl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

compound VI

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Identifiers

|

REACTION_CXSMILES

|

[B:1]([F:4])([F:3])[F:2].[CH3:5][CH2:6][O:7][CH2:8][CH3:9].[Cl-].[Al+3].[Cl-].[Cl-].[CH3:14][S:15]([OH:18])(=[O:17])=[O:16].FC(F)(F)C(O)=O.[BH4-:26].[Na+]>C1COCC1>[B:1]([F:4])([F:3])[F:2].[CH3:5][CH2:6][O:7][CH2:8][CH3:9].[CH3:14][S:15]([OH:18])(=[O:17])=[O:16].[BH3:26].[O:7]1[CH2:8][CH2:9][CH2:5][CH2:6]1 |f:0.1,2.3.4.5,8.9,11.12,14.15|

|

Inputs

Step One

[Compound]

|

Name

|

VI

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[BH4-].[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[BH4-].[Na+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Five

[Compound]

|

Name

|

amide carbonyl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

compound VI

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

B(F)(F)F.CCOCC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Al+3].[Cl-].[Cl-]

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CS(=O)(=O)O

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC(C(=O)O)(F)F

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

by stirring about 4 to 6 hours at about -5° to +5° C.

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at about -5° C. to about +5° C.

|

WAIT

|

Type

|

WAIT

|

|

Details

|

followed by 12 to 18 hours at about 25°-40° C

|

|

Duration

|

15 (± 3) h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

On completion, the reaction mixture is slowly added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cooled

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

dilute acid

|

Outcomes

Product

Details

Reaction Time |

5 (± 1) h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

B(F)(F)F.CCOCC

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CS(=O)(=O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

B.O1CCCC1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05688968

Procedure details

Step E comprises reduction of the amide carbonyl of compound VI by slowly adding a Lewis acid such as boron trifluoride etherate or aluminum chloride or an anhydrous strong acid such as methanesulfonic acid or trifluoroacetic acid to a stirred slurry of VI and sodium borohydride in dry THF at about -5° C. to about +5° C. followed by stirring about 4 to 6 hours at about -5° to +5° C. followed by 12 to 18 hours at about 25°-40° C. On completion, the reaction mixture is slowly added to cooled dilute acid followed by isolation by standard procedures if desired. As one skilled in the art would appreciate, the above reaction with sodium borohydride in dry THF and an acid such as boron trifluoride etherate or methanesulfonic acid produces borane-tetrahydrofuran in the process of forming compound VII. Alternatively, compound VII can be formed by reducing compound VI with borane-tetrahydrofuran or borane-dimethyl sulfide, without use of the acid.

[Compound]

Name

VI

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

amide carbonyl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

compound VI

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Identifiers

|

REACTION_CXSMILES

|

[B:1]([F:4])([F:3])[F:2].[CH3:5][CH2:6][O:7][CH2:8][CH3:9].[Cl-].[Al+3].[Cl-].[Cl-].[CH3:14][S:15]([OH:18])(=[O:17])=[O:16].FC(F)(F)C(O)=O.[BH4-:26].[Na+]>C1COCC1>[B:1]([F:4])([F:3])[F:2].[CH3:5][CH2:6][O:7][CH2:8][CH3:9].[CH3:14][S:15]([OH:18])(=[O:17])=[O:16].[BH3:26].[O:7]1[CH2:8][CH2:9][CH2:5][CH2:6]1 |f:0.1,2.3.4.5,8.9,11.12,14.15|

|

Inputs

Step One

[Compound]

|

Name

|

VI

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[BH4-].[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[BH4-].[Na+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Five

[Compound]

|

Name

|

amide carbonyl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

compound VI

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

B(F)(F)F.CCOCC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Al+3].[Cl-].[Cl-]

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CS(=O)(=O)O

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC(C(=O)O)(F)F

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

by stirring about 4 to 6 hours at about -5° to +5° C.

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at about -5° C. to about +5° C.

|

WAIT

|

Type

|

WAIT

|

|

Details

|

followed by 12 to 18 hours at about 25°-40° C

|

|

Duration

|

15 (± 3) h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

On completion, the reaction mixture is slowly added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cooled

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

dilute acid

|

Outcomes

Product

Details

Reaction Time |

5 (± 1) h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

B(F)(F)F.CCOCC

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CS(=O)(=O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

B.O1CCCC1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05688968

Procedure details

Step E comprises reduction of the amide carbonyl of compound VI by slowly adding a Lewis acid such as boron trifluoride etherate or aluminum chloride or an anhydrous strong acid such as methanesulfonic acid or trifluoroacetic acid to a stirred slurry of VI and sodium borohydride in dry THF at about -5° C. to about +5° C. followed by stirring about 4 to 6 hours at about -5° to +5° C. followed by 12 to 18 hours at about 25°-40° C. On completion, the reaction mixture is slowly added to cooled dilute acid followed by isolation by standard procedures if desired. As one skilled in the art would appreciate, the above reaction with sodium borohydride in dry THF and an acid such as boron trifluoride etherate or methanesulfonic acid produces borane-tetrahydrofuran in the process of forming compound VII. Alternatively, compound VII can be formed by reducing compound VI with borane-tetrahydrofuran or borane-dimethyl sulfide, without use of the acid.

[Compound]

Name

VI

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

amide carbonyl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

compound VI

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Identifiers

|

REACTION_CXSMILES

|

[B:1]([F:4])([F:3])[F:2].[CH3:5][CH2:6][O:7][CH2:8][CH3:9].[Cl-].[Al+3].[Cl-].[Cl-].[CH3:14][S:15]([OH:18])(=[O:17])=[O:16].FC(F)(F)C(O)=O.[BH4-:26].[Na+]>C1COCC1>[B:1]([F:4])([F:3])[F:2].[CH3:5][CH2:6][O:7][CH2:8][CH3:9].[CH3:14][S:15]([OH:18])(=[O:17])=[O:16].[BH3:26].[O:7]1[CH2:8][CH2:9][CH2:5][CH2:6]1 |f:0.1,2.3.4.5,8.9,11.12,14.15|

|

Inputs

Step One

[Compound]

|

Name

|

VI

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[BH4-].[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[BH4-].[Na+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Five

[Compound]

|

Name

|

amide carbonyl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

compound VI

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

B(F)(F)F.CCOCC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Al+3].[Cl-].[Cl-]

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CS(=O)(=O)O

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC(C(=O)O)(F)F

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

by stirring about 4 to 6 hours at about -5° to +5° C.

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at about -5° C. to about +5° C.

|

WAIT

|

Type

|

WAIT

|

|

Details

|

followed by 12 to 18 hours at about 25°-40° C

|

|

Duration

|

15 (± 3) h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

On completion, the reaction mixture is slowly added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cooled

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

dilute acid

|

Outcomes

Product

Details

Reaction Time |

5 (± 1) h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

B(F)(F)F.CCOCC

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CS(=O)(=O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

B.O1CCCC1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |